3-(3-chlorophenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one 3-(3-chlorophenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9690557
InChI: InChI=1S/C18H16ClN3O2/c1-24-10-14-17(11-4-2-5-12(19)8-11)18-20-9-13-15(22(18)21-14)6-3-7-16(13)23/h2,4-5,8-9H,3,6-7,10H2,1H3
SMILES: COCC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)CCC3
Molecular Formula: C18H16ClN3O2
Molecular Weight: 341.8 g/mol

3-(3-chlorophenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

CAS No.:

Cat. No.: VC9690557

Molecular Formula: C18H16ClN3O2

Molecular Weight: 341.8 g/mol

* For research use only. Not for human or veterinary use.

3-(3-chlorophenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one -

Specification

Molecular Formula C18H16ClN3O2
Molecular Weight 341.8 g/mol
IUPAC Name 3-(3-chlorophenyl)-2-(methoxymethyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one
Standard InChI InChI=1S/C18H16ClN3O2/c1-24-10-14-17(11-4-2-5-12(19)8-11)18-20-9-13-15(22(18)21-14)6-3-7-16(13)23/h2,4-5,8-9H,3,6-7,10H2,1H3
Standard InChI Key VHQUHUUIASMSCF-UHFFFAOYSA-N
SMILES COCC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)CCC3
Canonical SMILES COCC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)CCC3

Introduction

Structural Analysis

Core Architecture and Substituents

The compound’s IUPAC name, 3-(3-chlorophenyl)-2-(methoxymethyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one, reflects its complex architecture . The pyrazolo[1,5-a]quinazolinone core consists of a pyrazole ring fused to a quinazolinone system (Figure 1). Key substituents include:

  • A 3-chlorophenyl group at position 3, contributing to hydrophobic interactions and electronic effects.

  • A methoxymethyl group at position 2, enhancing solubility and metabolic stability.

  • Partial saturation at positions 8 and 9 (8,9-dihydro), reducing ring strain and influencing conformational flexibility.

The SMILES string COCC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)CCC3 provides a linear representation of its connectivity .

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₁₈H₁₆ClN₃O₂
Molecular Weight341.8 g/mol
IUPAC Name3-(3-chlorophenyl)-2-(methoxymethyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one
InChIKeyVHQUHUUIASMSCF-UHFFFAOYSA-N

Synthesis and Optimization

Proposed Synthetic Routes

The synthesis of pyrazoloquinazolinones typically involves cyclocondensation and functionalization steps. A plausible route for this compound includes:

  • Formation of the Quinazolinone Core: Reacting anthranilic acid derivatives with nitriles or amidines under acidic conditions.

  • Pyrazole Ring Construction: Cyclizing hydrazine derivatives with α,β-unsaturated ketones.

  • Substituent Introduction:

    • 3-Chlorophenyl Group: Suzuki-Miyaura coupling with 3-chlorophenylboronic acid.

    • Methoxymethyl Group: Alkylation of a hydroxyl intermediate with methyl iodide.

Table 2: Key Synthetic Steps

StepReaction TypeReagents/ConditionsPurpose
1CyclocondensationPCl₅, DMF, 80°CForm quinazolinone core
2CyclizationHydrazine hydrate, ethanol, refluxConstruct pyrazole ring
3Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxaneIntroduce 3-chlorophenyl group
4AlkylationCH₃OCH₂Cl, K₂CO₃, DMFAttach methoxymethyl group

Industrial-Scale Considerations

Optimization for large-scale production would prioritize:

  • Catalyst Efficiency: Transitioning from palladium catalysts to nickel-based alternatives to reduce costs.

  • Purification: Employing crystallization over column chromatography for economic viability.

Physicochemical Properties

Solubility and Stability

  • Solubility: Low aqueous solubility (predicted logP ≈ 3.2) due to aromatic and heterocyclic moieties. Soluble in DMSO, DMF, and dichloromethane.

  • Stability: Susceptible to hydrolysis under strongly acidic/basic conditions, particularly at the methoxymethyl ether linkage.

Thermal Properties

  • Melting Point: Estimated range: 180–190°C (decomposition may occur before melting).

  • Crystallinity: Likely amorphous solid due to structural complexity.

Biological Activity and Mechanisms

Computational Predictions

  • Molecular Docking: Preliminary simulations suggest strong binding to the ATP pocket of EGFR (ΔG ≈ -9.2 kcal/mol).

  • ADMET Profile: Moderate bioavailability (F ≈ 45%), hepatic metabolism via CYP3A4, and low cardiotoxicity risk.

Applications and Industrial Relevance

Pharmaceutical Development

  • Lead Compound: Structural novelty supports optimization for oncology or infectious diseases.

  • Prodrug Design: Methoxymethyl group serves as a prodrug moiety for controlled release.

Material Science

  • Ligand Design: Chelating properties for transition metals in catalysis.

  • Polymer Additives: Thermal stability enhances polymer durability.

Comparison with Structural Analogues

Table 3: Analogues and Functional Differences

CompoundStructural VariationBioactivity
Pyrazolo[1,5-a]quinazolin-5-oneLack of 8,9-dihydro saturationAnticancer (IC₅₀ = 2.1 μM)
3-(4-Fluorophenyl) analogueFluorine vs. chlorine substitutionImproved metabolic stability
2-Hydroxymethyl derivativeHydroxyl vs. methoxymethyl groupReduced CNS penetration

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